molecular formula C13H21N3O5 B3727744 diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate

diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate

Cat. No. B3727744
M. Wt: 299.32 g/mol
InChI Key: RGRNQMDJZVQFBL-YMNPTLGASA-N
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Description

Diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate, also known as Meldrum's acid hydrazones, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones is not fully understood. However, studies have suggested that these compounds may exert their biological effects through the inhibition of key enzymes or proteins involved in various cellular processes. For example, some studies have shown that diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones have been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and antiviral activity. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones have been shown to exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1 and 2.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones is their versatility in terms of their synthetic accessibility and potential applications. These compounds can be easily synthesized using a simple and efficient method, and their unique chemical structure makes them suitable for a wide range of applications. However, one of the main limitations of diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones is their relatively low solubility in water, which can limit their use in certain applications.

Future Directions

There are several future directions for research on diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones. One potential area of focus is the development of more efficient synthesis methods for these compounds, which could enable their wider use in various applications. Additionally, further studies are needed to elucidate the exact mechanism of action of these compounds and to explore their potential applications in other fields, such as catalysis and materials science. Finally, more in vivo studies are needed to evaluate the safety and efficacy of these compounds for potential use in clinical settings.

Scientific Research Applications

Diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate's acid hydrazones have been extensively studied for their potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, these compounds have been investigated for their anticancer, antimicrobial, and antiviral properties. In organic synthesis, they have been used as versatile building blocks for the synthesis of complex molecules. In material science, they have been explored for their potential applications in the development of organic electronics and optoelectronics.

properties

IUPAC Name

ethyl (E)-3-ethoxy-3-hydroxy-2-[(E)-N'-[(E)-4-oxopentan-2-ylideneamino]carbamimidoyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O5/c1-5-20-12(18)10(13(19)21-6-2)11(14)16-15-8(3)7-9(4)17/h18H,5-7H2,1-4H3,(H2,14,16)/b12-10+,15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRNQMDJZVQFBL-YMNPTLGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C(C(=NN=C(C)CC(=O)C)N)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C(\C(=N/N=C(\C)/CC(=O)C)\N)/C(=O)OCC)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl {amino[(2E)-2-(4-oxopentan-2-ylidene)hydrazinyl]methylidene}propanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate
Reactant of Route 2
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate
Reactant of Route 3
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate
Reactant of Route 4
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate
Reactant of Route 5
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate
Reactant of Route 6
Reactant of Route 6
diethyl {amino[2-(1-methyl-3-oxobutylidene)hydrazino]methylene}malonate

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